3-Isopropoxybenzene-1-sulfonyl chloride

Description

Overview of Arylsulfonyl Chlorides as Key Synthetic Intermediates

Arylsulfonyl chlorides (ArSO₂Cl) are a class of organosulfur compounds characterized by a sulfonyl chloride group (-SO₂Cl) attached to an aromatic ring. wikipedia.org They are highly valued in organic and medicinal synthesis due to their reactivity, serving as powerful precursors for a wide range of other functional groups. researchgate.netwikipedia.org The primary utility of arylsulfonyl chlorides lies in their role as electrophiles, readily reacting with nucleophiles such as amines and alcohols to form sulfonamides and sulfonate esters, respectively. wikipedia.org

The sulfonamide linkage (-SO₂NR₂) is a cornerstone of medicinal chemistry, famously present in the sulfa drugs, which were among the first commercially successful antibiotics. nih.gov Today, this functional group is a common feature in a vast array of pharmaceuticals. nih.gov Beyond pharmaceuticals, arylsulfonyl chlorides are used to create dyes, agrochemicals, and specialty polymers. nbinno.com

The synthesis of arylsulfonyl chlorides can be achieved through several methods. Traditional approaches include the electrophilic aromatic substitution of an arene with chlorosulfonic acid or the oxidative chlorination of sulfur compounds like thiols. nih.gov Another significant method is a variation of the Sandmeyer reaction, which involves the diazotization of anilines to form diazonium salts, followed by a reaction with sulfur dioxide in the presence of a copper catalyst. researchgate.netacs.orgdurham.ac.uk This versatility in both synthesis and application underscores the importance of arylsulfonyl chlorides as indispensable intermediates in modern chemical science. researchgate.net

Academic Significance of 3-Isopropoxybenzene-1-sulfonyl chloride in Contemporary Organic Synthesis

While the broader class of arylsulfonyl chlorides is extensively documented, this compound is a more specialized reagent. Its academic significance is primarily as a synthetic intermediate for introducing the 3-isopropoxybenzenesulfonyl moiety into target molecules. This structural motif can be valuable in medicinal chemistry and materials science for modifying the properties of a lead compound, such as its solubility, electronic nature, or binding interactions.

Although specific, high-profile applications in contemporary academic literature are not widely documented in readily available sources, its role can be inferred from the established reactivity of its functional groups. It serves as a precursor for the synthesis of a variety of derivatives, most notably sulfonamides and sulfonate esters. For instance, a patent for the production of benzenesulfonamides lists 4-isopropoxybenzenesulfonyl chloride as a potential reactant for creating 4-alkoxy-benzenesulfonamides, highlighting the general utility of such alkoxy-substituted reagents in synthetic processes. google.com The presence of the isopropoxy group at the meta-position offers a specific steric and electronic profile that chemists can exploit to fine-tune the characteristics of a final product.

Structural Framework and Nomenclature of this compound

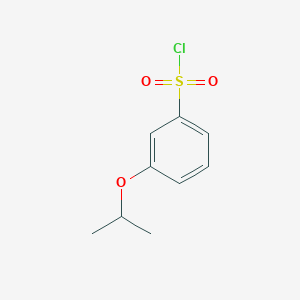

The structure of this compound is defined by a central benzene (B151609) ring substituted with two key functional groups. A sulfonyl chloride group (-SO₂Cl) is attached to position 1 of the ring, and an isopropoxy group (-OCH(CH₃)₂) is attached to position 3. This "meta" substitution pattern is a defining feature of its molecular architecture. The isopropoxy group is an ether linkage that provides steric bulk and acts as an electron-donating group through resonance, influencing the reactivity of the aromatic ring and the properties of its derivatives.

The compound's formal nomenclature and key identifiers are summarized in the table below.

| Identifier | Value |

| IUPAC Name | 3-(propan-2-yloxy)benzene-1-sulfonyl chloride |

| CAS Number | 18042-63-2 |

| Molecular Formula | C₉H₁₁ClO₃S |

| Molecular Weight | 234.70 g/mol |

| Synonyms | Benzenesulfonyl chloride, 3-(1-methylethoxy)- |

Data sourced from publicly available chemical supplier databases.

Scope and Advanced Research Objectives of the Outline

The scope of this article is to provide a detailed and scientifically precise overview of the chemical compound this compound. The objective is to situate the compound within the broader context of arylsulfonyl chlorides, which are established as critical intermediates in organic synthesis. The article aims to dissect its structural and nomenclatural details, and to discuss its academic significance as a reagent for introducing the 3-isopropoxybenzenesulfonyl group in modern synthetic chemistry. The content is structured to deliver foundational knowledge for researchers and chemists interested in the specific properties and potential applications of this substituted arylsulfonyl chloride.

Structure

3D Structure

Properties

IUPAC Name |

3-propan-2-yloxybenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO3S/c1-7(2)13-8-4-3-5-9(6-8)14(10,11)12/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMCKEZVRRQHYFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC(=CC=C1)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20717325 | |

| Record name | 3-[(Propan-2-yl)oxy]benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20717325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69129-61-9 | |

| Record name | 3-(1-Methylethoxy)benzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69129-61-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[(Propan-2-yl)oxy]benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20717325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Isopropoxybenzene 1 Sulfonyl Chloride and Analogous Structures

Electrophilic Aromatic Sulfonylation Techniques

Electrophilic aromatic substitution (SEAr) represents one of the most fundamental and widely employed methods for the direct introduction of a sulfonyl group onto an aromatic ring.

Direct Chlorosulfonation with Chlorosulfonic Acid

Direct chlorosulfonation using chlorosulfonic acid (ClSO3H) is a long-established and powerful method for the synthesis of arylsulfonyl chlorides. royal-chem.com This reaction involves the treatment of an aromatic compound, in this case, isopropoxybenzene, with an excess of chlorosulfonic acid. The isopropoxy group is an ortho-, para-directing group due to its electron-donating nature. Therefore, the reaction is expected to yield a mixture of ortho and para isomers, with the para-isomer, 4-isopropoxybenzene-1-sulfonyl chloride, being the major product due to steric hindrance at the ortho position. To obtain the meta-substituted product, 3-isopropoxybenzene-1-sulfonyl chloride, a different starting material with a meta-directing group would typically be required, followed by functional group manipulation.

The mechanism of chlorosulfonation is a classic example of electrophilic aromatic substitution. nih.gov In the presence of a strong acid like chlorosulfonic acid, an electrophilic sulfur species, potentially SO2Cl+, is generated. nih.gov The aromatic ring, acting as a nucleophile, attacks this electrophile to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. researchgate.net In the final step, a base (such as the chlorosulfate (B8482658) anion) removes a proton from the carbon atom bearing the sulfonyl chloride group, restoring the aromaticity of the ring and yielding the final arylsulfonyl chloride product. wikipedia.org

Table 1: Key Steps in Direct Chlorosulfonation

| Step | Description |

| 1. Electrophile Generation | Formation of a highly electrophilic sulfur species from chlorosulfonic acid. |

| 2. Nucleophilic Attack | The π-electrons of the aromatic ring attack the electrophile, forming a sigma complex. |

| 3. Deprotonation | A weak base removes a proton, restoring aromaticity and forming the arylsulfonyl chloride. |

Despite its utility, this method often requires harsh conditions and a large excess of the corrosive reagent, which can lead to the formation of byproducts, including diaryl sulfones. rsc.org

Alternative Sulfonating Reagents and Processes

To overcome the limitations of chlorosulfonic acid, alternative sulfonating reagents and processes have been developed. These methods often offer milder reaction conditions and improved selectivity. One such alternative is the use of sulfur trioxide (SO3) complexes, such as the SO3-DMF or SO3-dioxane complex. These reagents are less aggressive than free SO3 or chlorosulfonic acid, allowing for more controlled sulfonation of sensitive substrates. The reaction still proceeds via an electrophilic aromatic substitution mechanism. google.com

Thionyl chloride (SOCl2) in the presence of a Lewis acid catalyst can also be used for the synthesis of arylsulfonyl chlorides from the corresponding sulfonic acids. google.com This two-step process involves the initial sulfonation of the aromatic ring to produce the sulfonic acid, which is then converted to the sulfonyl chloride. While indirect, this approach can be advantageous when the direct chlorosulfonation is problematic.

Oxidative Chlorosulfonation Strategies for Arylsulfonyl Chlorides

Oxidative chlorosulfonation provides an alternative pathway to arylsulfonyl chlorides, starting from more reduced sulfur compounds like thiols or disulfides. google.comgoogle.com This approach is particularly useful as it avoids the often harsh conditions of direct electrophilic aromatic substitution.

A common strategy involves the oxidation of an aryl thiol (ArSH) or a diaryl disulfide (ArSSAr) in the presence of a chlorinating agent. orgsyn.org Various oxidizing systems can be employed, including aqueous chlorine, N-chlorosuccinimide (NCS), and hydrogen peroxide in the presence of a chloride source. google.comorgsyn.orgresearchgate.net For instance, the reaction of 3-isopropoxythiophenol or bis(3-isopropoxyphenyl) disulfide with an oxidizing agent like hydrogen peroxide and a chlorine source would yield this compound. semanticscholar.org The reaction proceeds through the formation of intermediate sulfur species which are successively oxidized and chlorinated to afford the final sulfonyl chloride. These methods are often milder and can be more functional group tolerant than direct chlorosulfonation. orgsyn.org

Diazotization-Coupling Reactions (Sandmeyer-Type) for Arylsulfonyl Chloride Synthesis

The Sandmeyer-type reaction offers a powerful and regioselective method for the synthesis of arylsulfonyl chlorides from the corresponding anilines. google.comgoogle.com This process is particularly valuable for preparing isomers that are not easily accessible through direct electrophilic substitution. To synthesize this compound via this route, one would start with 3-isopropoxyaniline.

The reaction proceeds in two main stages:

Diazotization: The primary aromatic amine (3-isopropoxyaniline) is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid (e.g., HCl), at low temperatures (0-5 °C). This converts the amino group into a highly reactive diazonium salt (3-isopropoxybenzenediazonium chloride).

Chlorosulfonylation: The diazonium salt solution is then added to a solution of sulfur dioxide in a suitable solvent (often acetic acid) in the presence of a copper(I) or copper(II) chloride catalyst. The copper catalyst facilitates the decomposition of the diazonium salt and the introduction of the sulfonyl chloride group with the concurrent loss of nitrogen gas.

Recent advancements have introduced stable sulfur dioxide surrogates, such as 1,4-diazabicyclo[2.2.2]octane-bis(sulfur dioxide) adduct (DABSO), to avoid the use of gaseous SO2.

Table 2: Comparison of Sandmeyer-Type Reaction Conditions

| Parameter | Traditional Method | Modern Variation |

| SO2 Source | Gaseous SO2 | DABSO (solid surrogate) |

| Catalyst | Copper(I) or (II) salts | Copper salts |

| Solvent | Acetic Acid | Acetonitrile |

| Safety | Handling of toxic SO2 gas | Use of a stable solid SO2 source |

This methodology provides excellent regiocontrol, as the position of the sulfonyl chloride group is determined by the position of the amino group on the starting aniline.

Phosgene-Mediated Synthetic Routes to Arylsulfonyl Chlorides

The conversion of sulfonic acids or their salts to sulfonyl chlorides can be achieved using phosgene (B1210022) (COCl2) or its safer, solid surrogates, diphosgene (trichloromethyl chloroformate) and triphosgene (B27547) (bis(trichloromethyl) carbonate). This method is an alternative to using reagents like thionyl chloride or phosphorus pentachloride.

The reaction involves treating the corresponding aryl sulfonic acid, such as 3-isopropoxybenzenesulfonic acid, or its salt with phosgene or a phosgene equivalent in the presence of a catalyst, often a tertiary amine or a Vilsmeier-type reagent precursor like dimethylformamide (DMF). The reaction proceeds under relatively mild conditions and can be advantageous for substrates that are sensitive to the harsher conditions of other chlorination methods. The use of diphosgene and triphosgene is particularly favored in laboratory settings due to their easier handling compared to gaseous phosgene. For example, the sodium salt of a sulfonic acid can be reacted with diphosgene or triphosgene in a solvent like dichloromethane (B109758) in the presence of triethylamine (B128534) to yield the corresponding sulfonyl chloride.

Methodological Advancements in Green Synthesis Protocols for Sulfonyl Chlorides

In recent years, there has been a significant drive towards the development of more environmentally friendly or "green" synthetic methods for the preparation of sulfonyl chlorides. google.com These methods aim to reduce the use of hazardous reagents, minimize waste generation, and employ milder reaction conditions.

One notable green approach is the use of N-chlorosuccinimide (NCS) for the oxidative chlorination of S-alkylisothiourea salts, which are readily prepared from thiourea (B124793) and alkyl halides. google.com This method avoids the use of toxic chlorine gas and often proceeds under mild, aqueous conditions. The byproduct, succinimide, can be recycled back to NCS, making the process more sustainable. google.com

Another area of development is the use of water as a solvent for oxidative halogenation reactions. For example, the oxyhalogenation of thiols and disulfides using oxone and a halide salt (e.g., KCl) in water provides a simple and rapid method for synthesizing sulfonyl chlorides at room temperature. Solvent-free methods have also been reported, where sulfonic acids are converted to sulfonyl chlorides by grinding with a chlorinating agent, thereby eliminating the need for organic solvents altogether. The development of continuous flow processes for chlorosulfonation reactions also contributes to greener and safer synthesis by allowing for better control of reaction parameters and minimizing the accumulation of hazardous intermediates.

Comprehensive Chemical Reactivity and Derivatization Pathways of 3 Isopropoxybenzene 1 Sulfonyl Chloride

Nucleophilic Substitution Reactions at the Sulfur Center

The sulfur atom in 3-isopropoxybenzene-1-sulfonyl chloride is highly electrophilic, making it susceptible to attack by a wide range of nucleophiles. This reactivity is the foundation for many of its synthetic applications, primarily in the formation of sulfonamides and sulfonate esters. The general mechanism involves the nucleophilic attack on the sulfur center, leading to the displacement of the chloride ion, which is an excellent leaving group.

Synthesis of Sulfonamides via Amine Condensation

The reaction of this compound with primary or secondary amines is a cornerstone of sulfonamide synthesis. myskinrecipes.com This condensation reaction typically proceeds in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), which serves to neutralize the hydrogen chloride (HCl) byproduct. researchgate.netresearchgate.net The reaction is highly efficient for producing N-substituted sulfonamides. researchgate.net

The general reaction is as follows: ArSO₂Cl + R₂NH → ArSO₂NR₂ + HCl

The resulting sulfonamides are of significant interest in medicinal chemistry. The nature of the amine component can be varied extensively, allowing for the creation of a diverse library of sulfonamide derivatives. The product derived from a primary amine still possesses an acidic proton on the nitrogen, rendering it soluble in aqueous alkali solutions, a principle used in the Hinsberg test to differentiate primary, secondary, and tertiary amines. vedantu.comvedantu.comdoubtnut.com In contrast, sulfonamides formed from secondary amines lack this acidic proton and are therefore insoluble in alkali. vedantu.comyoutube.com

| Amine Reactant | Base/Solvent | Product | Notes |

|---|---|---|---|

| Primary Amine (e.g., Aniline) | Pyridine or Triethylamine | N-Aryl-3-isopropoxybenzenesulfonamide | Product is typically soluble in aqueous NaOH. |

| Secondary Amine (e.g., Diethylamine) | Pyridine or Triethylamine | N,N-Diethyl-3-isopropoxybenzenesulfonamide | Product is insoluble in aqueous NaOH. vedantu.com |

| Ammonia | Aqueous Ammonia | 3-Isopropoxybenzene-1-sulfonamide | Forms the parent, unsubstituted sulfonamide. |

Formation of Sulfonate Esters

Analogous to the synthesis of sulfonamides, this compound reacts readily with alcohols to form sulfonate esters. This process, often called sulfonylation, is also typically carried out in the presence of a base like pyridine to scavenge the HCl produced. youtube.com The reaction effectively converts a poor leaving group (hydroxyl) into a very good leaving group (sulfonate), which is a valuable strategy in organic synthesis for subsequent substitution or elimination reactions. youtube.comyoutube.com

The mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of the sulfonyl chloride, followed by deprotonation of the intermediate by the base to yield the final sulfonate ester. youtube.comyoutube.com This transformation proceeds with retention of configuration at the alcohol's carbon center, as the C-O bond is not broken during the reaction. youtube.com

| Alcohol Reactant | Base/Solvent | Product | Key Application |

|---|---|---|---|

| Methanol | Pyridine | Methyl 3-isopropoxybenzenesulfonate | Activation of methanol. |

| Ethanol | Pyridine | Ethyl 3-isopropoxybenzenesulfonate | Activation of ethanol. libretexts.org |

| tert-Butanol | Pyridine | tert-Butyl 3-isopropoxybenzenesulfonate | Activation of a tertiary alcohol. |

Generation of Sulfones through Aromatic Substitution

This compound can be used to synthesize diaryl sulfones via electrophilic aromatic substitution, specifically through Friedel-Crafts type reactions. In this process, the sulfonyl chloride acts as the electrophile, reacting with an electron-rich aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

However, direct Friedel-Crafts sulfonylation can sometimes be low-yielding. More modern and efficient methods for diaryl sulfone synthesis often involve transition-metal-catalyzed cross-coupling reactions. For instance, palladium-catalyzed Suzuki-type coupling of arylsulfonyl chlorides with arylboronic acids provides a powerful tool for constructing the C-S bond in diaryl sulfones under milder conditions. organic-chemistry.orgchemrevlett.com These reactions often exhibit broad substrate scope and functional group tolerance. chemrevlett.comresearchgate.net

| Aromatic Substrate | Catalyst/Conditions | Product | Reaction Type |

|---|---|---|---|

| Benzene (B151609) | AlCl₃ | (3-Isopropoxyphenyl)(phenyl)sulfone | Friedel-Crafts Sulfonylation |

| Phenylboronic Acid | Pd Catalyst (e.g., Pd(PPh₃)₄), Base | (3-Isopropoxyphenyl)(phenyl)sulfone | Suzuki-Miyaura Coupling chemrevlett.com |

| Anisole | AlCl₃ | (3-Isopropoxyphenyl)(4-methoxyphenyl)sulfone | Friedel-Crafts Sulfonylation |

Radical-Mediated Transformations Involving Arylsulfonyl Chlorides

In recent years, the chemistry of arylsulfonyl chlorides has expanded beyond traditional ionic pathways to include a rich variety of radical-mediated transformations. magtech.com.cn Under visible-light photoredox catalysis, arylsulfonyl chlorides can serve as precursors to both arylsulfonyl radicals and, via desulfonylation, aryl radicals. researchgate.netacs.org

Upon single-electron reduction from an excited photocatalyst, the arylsulfonyl chloride can fragment to release a chloride anion and an arylsulfonyl radical. This radical can then participate in various addition reactions, such as the hydrosulfonylation of alkenes. nih.gov

Alternatively, a different fragmentation pathway can lead to the loss of sulfur dioxide (SO₂), generating an aryl radical. researchgate.net This aryl radical is a key intermediate in C-C bond-forming reactions, including intramolecular cyclizations. researchgate.netresearchgate.net For example, visible-light-promoted reactions of arylsulfonyl chlorides with substrates like 3-alkenyl indoles can trigger a sulfonylation and subsequent intramolecular radical cyclization to afford complex heterocyclic structures like tetrahydro-γ-carbolines. acs.org These radical cyclization reactions are powerful methods for constructing five- and six-membered rings under mild conditions. ncku.edu.twwikipedia.orgnih.govrsc.orgresearchgate.net

Ionic Reaction Pathways of Arylsulfonyl Chlorides

Beyond the fundamental nucleophilic substitutions, the ionic reactivity of arylsulfonyl chlorides includes processes like hydrolysis. The hydrolysis of aromatic sulfonyl chlorides in aqueous media has been studied to understand their stability and reaction mechanisms. osti.gov These reactions can proceed through an Sₙ2-type mechanism where water acts as the nucleophile. rsc.org The rate of hydrolysis is influenced by the electronic nature of the substituents on the aromatic ring and the composition of the solvent system. osti.govsci-hub.se For instance, studies in aqueous sulfuric acid suggest a mechanism where the rate-determining step is the transformation of a pre-equilibrium complex between the sulfonyl chloride and water. osti.gov The use of aqueous conditions for the preparation of arylsulfonyl chlorides from diazonium salts has been shown to be advantageous, as the product often precipitates, protecting it from subsequent hydrolysis. acs.org

Cycloaddition and Annulation Reactions with Unsaturated Substrates

Arylsulfonyl chlorides can participate in cycloaddition and annulation reactions with various unsaturated compounds like alkenes and alkynes. magtech.com.cn These reactions provide routes to cyclic and heterocyclic systems. While less common than their use in sulfonamide synthesis, these transformations highlight the versatility of the sulfonyl chloride functional group. For instance, under certain conditions, sulfonyl chlorides can react with alkenes in [2+2] annulations. These reactions often proceed through stepwise mechanisms involving radical or ionic intermediates, particularly under photochemical or thermal activation. The arylsulfonyl group can add across a double bond, and subsequent intramolecular reactions can lead to the formation of a new ring system, expanding the synthetic utility of this class of compounds for constructing complex molecular architectures. magtech.com.cn

Strategic Functional Group Interconversions Initiated by the Sulfonyl Chloride Moiety

The sulfonyl chloride functional group of this compound is a pivotal reactive center that facilitates a multitude of strategic functional group interconversions. The high electrophilicity of the sulfur atom, combined with the chloride ion's capacity to act as an effective leaving group, renders the molecule susceptible to nucleophilic attack by a wide range of compounds. wikipedia.orgmagtech.com.cn This reactivity allows for the facile conversion of the sulfonyl chloride moiety into other important functional groups, such as sulfonamides and sulfonate esters, which are prevalent scaffolds in medicinal chemistry and materials science. ekb.egucl.ac.ukresearchgate.net

The primary pathways for derivatization involve reactions with nucleophiles containing reactive N-H and O-H bonds, such as amines and alcohols, respectively. wikipedia.org These transformations are typically high-yielding and proceed under mild conditions, often requiring only a base to quench the hydrogen chloride byproduct.

One of the most significant and widely utilized transformations of this compound is its reaction with primary or secondary amines to form the corresponding N-substituted sulfonamides. wikipedia.orgmyskinrecipes.com This reaction is fundamental to the synthesis of a vast array of compounds with diverse pharmacological activities. ekb.eg The reaction proceeds via nucleophilic attack of the amine's nitrogen atom on the electrophilic sulfur center, leading to the displacement of the chloride ion. A base, such as triethylamine or pyridine, is typically added to the reaction mixture to neutralize the liberated hydrochloric acid (HCl), driving the reaction to completion. ekb.eg

The versatility of this reaction allows for the introduction of a wide variety of substituents, depending on the structure of the amine used. This includes aliphatic, aromatic, and heterocyclic amines. ekb.eg

Table 1: Synthesis of Sulfonamides from this compound

| Reactant | Reagent(s) | General Conditions | Product Functional Group |

| Primary Amine (R-NH₂) | Base (e.g., Triethylamine, Pyridine) | Inert solvent (e.g., DCM, THF), 0 °C to RT | N-Substituted Sulfonamide |

| Secondary Amine (R₂NH) | Base (e.g., Triethylamine, Pyridine) | Inert solvent (e.g., DCM, THF), 0 °C to RT | N,N-Disubstituted Sulfonamide |

| N-Silylamines | Acetonitrile | Reflux | N-Substituted Sulfonamide |

Analogous to the synthesis of sulfonamides, this compound readily reacts with alcohols or phenols to yield sulfonate esters. wikipedia.org Sulfonate esters are excellent leaving groups in their own right and are valuable intermediates in organic synthesis for nucleophilic substitution reactions. vanderbilt.eduyoutube.com The mechanism involves the oxygen atom of the alcohol acting as the nucleophile, attacking the sulfur atom of the sulfonyl chloride. youtube.com As with sulfonamide formation, a non-nucleophilic base like pyridine is commonly used both as a solvent and to scavenge the HCl produced. youtube.com The formation of the sulfonate ester proceeds with retention of configuration at the alcohol's stereocenter, as the C-O bond of the alcohol is not broken during the reaction. youtube.com

Table 2: Synthesis of Sulfonate Esters from this compound

| Reactant | Reagent(s) | General Conditions | Product Functional Group |

| Primary Alcohol (R-OH) | Pyridine | 0 °C to RT | Sulfonate Ester |

| Secondary Alcohol (R₂CHOH) | Pyridine | 0 °C to RT | Sulfonate Ester |

| Phenol (Ar-OH) | Base (e.g., Pyridine, NaOH) | 0 °C to RT | Aryl Sulfonate Ester |

Beyond substitution reactions, the sulfonyl chloride moiety can undergo reductive transformations to access other sulfur-containing functional groups. A notable interconversion is the reduction to sulfinamides. This can be achieved through an in situ reduction of the sulfonyl chloride in the presence of an amine. nih.gov One reported method involves using triphenylphosphine (B44618) (PPh₃) as the reducing agent and triethylamine (TEA) as a base. nih.gov In this one-pot procedure, the sulfonyl chloride is reduced, and the resulting intermediate is trapped by an amine to yield the corresponding sulfinamide. This method provides a direct pathway from sulfonyl chlorides to a less common but synthetically useful class of organosulfur compounds. nih.gov

Table 3: Reductive Conversion to Sulfinamides

| Reactant | Reagent(s) | General Conditions | Product Functional Group |

| Primary Amine (e.g., Benzylamine) | Triphenylphosphine (PPh₃), Triethylamine (TEA) | Dichloromethane (B109758) (CH₂Cl₂), 0 °C | N-Substituted Sulfinamide |

Strategic Applications of 3 Isopropoxybenzene 1 Sulfonyl Chloride in Advanced Organic Synthesis

Role as a Versatile Synthetic Building Block and Reagent

3-Isopropoxybenzene-1-sulfonyl chloride is a highly valuable and versatile reagent in the field of organic synthesis. Its utility stems from the presence of a reactive sulfonyl chloride group attached to an aromatic ring bearing an isopropoxy substituent. This combination of functionalities allows it to serve as a key building block for the introduction of the 3-isopropoxybenzenesulfonyl moiety into a wide array of organic molecules. The sulfonyl chloride group is a potent electrophile, readily reacting with a variety of nucleophiles, most notably primary and secondary amines, to form stable sulfonamide linkages. myskinrecipes.com This reactivity is fundamental to its application in the synthesis of compounds with potential applications in pharmaceuticals and agrochemicals.

The isopropoxy group at the meta-position of the benzene (B151609) ring influences the reagent's reactivity and the properties of the resulting derivatives. Electronically, the isopropoxy group is an ortho-, para-director and an activating group through resonance, yet it can also exert a moderate steric hindrance. This electronic influence can affect the reactivity of the sulfonyl chloride group and the subsequent chemical transformations of the resulting sulfonamides. The lipophilicity of the isopropoxy group can also be a desirable feature, potentially improving the solubility and pharmacokinetic properties of the final products.

The versatility of this compound is further demonstrated by its role in the synthesis of more complex molecular architectures, where the sulfonamide linkage it forms can act as a stable and synthetically malleable linker. Its application extends beyond simple sulfonamide formation to the construction of diverse heterocyclic systems and the design of molecules with specific threedimensional conformations.

Facilitation of Complex Molecular Architecture Construction

The structural features of this compound make it an adept tool for the construction of complex molecular frameworks, contributing significantly to the fields of medicinal chemistry and materials science.

Preparation of Diverse Heterocyclic Scaffolds (e.g., Imidazopyridine, Quinoline (B57606) Derivatives)

Aryl sulfonyl chlorides, such as this compound, are instrumental in the synthesis of a variety of nitrogen-containing heterocyclic compounds, including imidazopyridines and quinolines. These structural motifs are prevalent in numerous biologically active molecules.

In the synthesis of imidazopyridine derivatives , a common strategy involves the reaction of an aminopyridine with a sulfonyl chloride. While specific examples utilizing this compound are not extensively documented in readily available literature, the general reaction pathway would involve the formation of an N-(pyridin-2-yl)sulfonamide. This intermediate can then undergo further cyclization reactions to afford the fused imidazo[1,2-a]pyridine (B132010) core. The isopropoxy substituent would be incorporated into the final structure, allowing for the modulation of its physicochemical properties. One-pot syntheses of N-(imidazo[1,2-a]pyridin-3-yl)sulfonamides have been reported using various 2-aminopyridines and sulfonamides, highlighting the feasibility of this approach. nih.gov

For the preparation of quinoline derivatives , aryl sulfonyl chlorides can be employed in several synthetic strategies. One notable method involves the C2-sulfonylation of quinoline N-oxides. nih.gov In this type of reaction, the sulfonyl chloride acts as the sulfonating agent, leading to the formation of 2-sulfonylquinolines. The reaction often proceeds under mild conditions and can exhibit a broad substrate scope. nih.gov The 3-isopropoxy group on the benzene ring of the sulfonyl chloride would be retained in the final product, offering a handle for further functionalization or for tuning the biological activity of the quinoline derivative.

Table 1: Representative Heterocyclic Scaffolds Synthesized Using Aryl Sulfonyl Chlorides This table presents general examples of heterocyclic scaffolds synthesized using various aryl sulfonyl chlorides to illustrate the synthetic potential of this compound.

| Heterocyclic Scaffold | General Synthetic Approach | Potential Role of this compound |

|---|---|---|

| Imidazopyridines | Reaction of 2-aminopyridines with a sulfonyl chloride, followed by cyclization. | To introduce the 3-isopropoxybenzenesulfonyl group onto the imidazopyridine core. |

| Quinolines | C-H sulfonylation of quinoline N-oxides with a sulfonyl chloride. | To act as the sulfonating agent, yielding 2-(3-isopropoxyphenylsulfonyl)quinoline derivatives. |

Design and Synthesis of Amide Bond Bioisosteres Incorporating Sulfonamide Linkages

In medicinal chemistry, the concept of bioisosterism, where a functional group is replaced by another with similar physicochemical properties to improve biological activity, is a cornerstone of drug design. The amide bond is a ubiquitous feature in biologically active peptides and small molecules, but it is often susceptible to enzymatic cleavage, leading to poor metabolic stability. The sulfonamide group, which can be readily introduced using reagents like this compound, is a well-established and highly effective bioisostere for the amide bond. tcichemicals.com

The sulfonamide linkage mimics several key features of the amide bond. It possesses a similar tetrahedral geometry at the sulfur atom compared to the trigonal planar geometry of the amide carbonyl carbon. Furthermore, the N-H of a primary or secondary sulfonamide can act as a hydrogen bond donor, and the two sulfonyl oxygens are excellent hydrogen bond acceptors. These properties allow sulfonamide-containing molecules to engage in similar intermolecular interactions with biological targets as their amide counterparts.

A significant advantage of the sulfonamide group is its enhanced stability towards hydrolysis by proteases and other enzymes. By replacing a labile amide bond with a robust sulfonamide linkage derived from this compound, medicinal chemists can design new therapeutic agents with improved pharmacokinetic profiles, such as longer half-lives in the body. The 3-isopropoxy substituent can further contribute to optimizing the drug-like properties of the molecule by increasing its lipophilicity and potentially influencing its binding affinity to the target protein.

Table 2: Comparison of Amide and Sulfonamide Functional Groups as Bioisosteres

| Property | Amide Bond (-CO-NH-) | Sulfonamide Linkage (-SO₂-NH-) |

|---|---|---|

| Geometry | Trigonal planar at carbon | Tetrahedral at sulfur |

| Hydrogen Bonding | One H-bond donor (N-H), one H-bond acceptor (C=O) | One H-bond donor (N-H), two H-bond acceptors (S=O) |

| Metabolic Stability | Susceptible to enzymatic hydrolysis | Generally resistant to enzymatic hydrolysis |

| Acidity of N-H | pKa ~17 | pKa ~10-11 |

Selective Introduction of Sulfonyl and Other Sulfur-Containing Functionalities

This compound serves as a primary reagent for the direct and selective introduction of the 3-isopropoxybenzenesulfonyl group into organic molecules. This functional group is of significant interest in various areas of chemical science due to the unique properties conferred by the sulfonyl moiety. The sulfonyl group is a strong electron-withdrawing group, which can significantly influence the electronic properties of the molecule it is attached to. It is also a key component of many commercial drugs, including antibiotics and diuretics.

The reaction of this compound with nucleophiles is a highly reliable and chemoselective transformation. For instance, its reaction with amines to form sulfonamides proceeds in high yield and tolerates a wide range of other functional groups within the reacting molecules. This selectivity allows for the late-stage functionalization of complex molecules, a valuable strategy in drug discovery programs.

Beyond the formation of sulfonamides, the sulfonyl group can serve as a versatile synthetic handle for further transformations. For example, the sulfur atom can be reduced to lower oxidation states, providing access to a range of other sulfur-containing functionalities such as sulfinates and sulfides. This versatility further underscores the importance of this compound as a gateway to a diverse array of organosulfur compounds.

Regiochemical Control in Directed Aromatic Functionalization

While direct electrophilic aromatic substitution reactions on substituted benzenes often lead to mixtures of ortho and para isomers, the use of directing groups can provide excellent regiochemical control. The 3-isopropoxybenzenesulfonyl group, once installed in a molecule, can itself influence the regioselectivity of subsequent aromatic functionalization reactions.

The isopropoxy group is an ortho-, para-directing group due to its ability to donate electron density to the aromatic ring through resonance. In the context of this compound and its derivatives, this electronic effect can be exploited to control the position of incoming electrophiles. For example, in electrophilic aromatic substitution reactions on a compound containing the 3-isopropoxybenzenesulfonamide moiety, the incoming electrophile would be directed to the positions ortho and para to the isopropoxy group (positions 2, 4, and 6 of the isopropoxy-substituted ring).

Furthermore, the sulfonamide group itself can act as a directed metalation group (DMG). In the presence of a strong base such as an organolithium reagent, the acidic N-H proton of a secondary sulfonamide can be removed, and the resulting anion can direct the lithiation to the ortho position of the aromatic ring to which the sulfonyl group is attached. This directed ortho-metalation (DoM) strategy provides a powerful method for the regioselective introduction of a wide variety of electrophiles at the position adjacent to the sulfonyl group, a position that is often difficult to functionalize using classical electrophilic substitution methods. While the 3-isopropoxy substituent is on a separate ring, in more complex systems where the sulfonamide is attached to a different aromatic ring, the interplay between the directing effects of the isopropoxy group and the potential for directed metalation of the sulfonamide-bearing ring can be a sophisticated tool for achieving precise regiochemical control in the synthesis of polysubstituted aromatic compounds.

Research Perspectives in Medicinal Chemistry: Building Blocks for Bioactive Molecules

Precursors for Sulfonamide-Based Chemical Libraries in Drug Discovery

The synthesis of diverse chemical libraries is a fundamental strategy in modern drug discovery to identify novel hit and lead compounds. 3-Isopropoxybenzene-1-sulfonyl chloride is an ideal precursor for the construction of sulfonamide-based chemical libraries due to its facile reactivity with a broad range of primary and secondary amines. This reaction, typically carried out in the presence of a base, yields the corresponding sulfonamides in high yields. ekb.egresearchgate.net

The isopropoxy group at the 3-position of the benzene (B151609) ring imparts a degree of lipophilicity to the resulting sulfonamide derivatives, which can be advantageous for cell permeability and interaction with hydrophobic pockets in biological targets. By systematically reacting this compound with a diverse collection of amines, medicinal chemists can rapidly generate large libraries of structurally related sulfonamides. These libraries can then be screened against various biological targets to identify compounds with desired pharmacological activities.

Table 1: Illustrative Example of a Sulfonamide Library Synthesis from this compound

| Amine Reactant | Resulting Sulfonamide Structure | Potential Biological Area of Interest |

| Aniline | N-phenyl-3-isopropoxybenzenesulfonamide | Antibacterial, Anticancer |

| Piperidine | 1-[(3-Isopropoxyphenyl)sulfonyl]piperidine | CNS disorders, Antiviral |

| Glycine methyl ester | Methyl 2-({[(3-isopropoxyphenyl)sulfonyl]amino})acetate | Enzyme inhibition |

| 4-Aminophenol | N-(4-hydroxyphenyl)-3-isopropoxybenzenesulfonamide | Anti-inflammatory, Antioxidant |

The assembly of such libraries allows for the exploration of the structure-activity relationships (SAR) of the 3-isopropoxybenzenesulfonamide scaffold. Variations in the amine component can significantly influence the biological activity, selectivity, and pharmacokinetic properties of the resulting molecules.

Utility in the Synthesis of Sulfur-Containing Pharmacophores for Lead Optimization

The 3-isopropoxybenzenesulfonyl moiety can be strategically introduced into a lead molecule to:

Probe for specific interactions: The isopropoxy group can explore hydrophobic pockets within a target's binding site, potentially increasing binding affinity.

Modulate physicochemical properties: The introduction of this group can alter the solubility, lipophilicity, and metabolic stability of a lead compound.

Serve as a rigid scaffold: The benzene ring provides a defined geometry for the attachment of other functional groups.

For instance, if a lead compound contains a primary or secondary amine that is not essential for its primary pharmacophoric interactions, derivatization with this compound can lead to a new series of compounds with improved properties.

Strategic Incorporation into Novel Drug Design Frameworks

Modern drug design often employs fragment-based and structure-based approaches to develop novel therapeutics. This compound can be a valuable tool in these frameworks. The 3-isopropoxyphenylsulfonyl fragment itself can be identified through fragment screening campaigns as a binder to a biological target. Subsequently, this fragment can be elaborated by reacting the sulfonyl chloride with various amines to grow the fragment into a more potent, drug-like molecule.

In structure-based drug design, where the three-dimensional structure of the target protein is known, the 3-isopropoxybenzenesulfonyl moiety can be computationally docked into the active site. The isopropoxy group can be oriented to occupy a specific hydrophobic sub-pocket, while the sulfonamide linkage is positioned to form key hydrogen bonds with the protein backbone or side chains. This rational design approach allows for the creation of targeted inhibitors with high potency and selectivity.

Contribution to the Synthesis of Diverse Bioactive Compound Classes

The sulfonamide functional group is present in a wide range of bioactive compounds with diverse therapeutic applications. ekb.eg By utilizing this compound as a key building block, medicinal chemists can access a variety of compound classes, including:

Antibacterial agents: The sulfonamide scaffold is a classic antibacterial pharmacophore that inhibits dihydropteroate (B1496061) synthase, an enzyme essential for folic acid synthesis in bacteria. nih.gov

Anticancer agents: Many sulfonamide-containing compounds have shown potent anticancer activity through various mechanisms, such as the inhibition of carbonic anhydrases, which are involved in tumor progression. ekb.eg

Anti-inflammatory drugs: Certain sulfonamides are known to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade.

Diuretics: The sulfonamide group is a key feature of many diuretic drugs that act by inhibiting carbonic anhydrase in the kidneys.

The incorporation of the 3-isopropoxy substituent can fine-tune the biological activity and selectivity of these compound classes, potentially leading to the discovery of new therapeutic agents with improved efficacy and safety profiles.

Table 2: Examples of Bioactive Compound Classes Accessible from Sulfonyl Chlorides

| Bioactive Class | General Mechanism of Action | Role of Sulfonamide Moiety |

| Antibacterials | Inhibition of folate synthesis | Mimics p-aminobenzoic acid |

| Carbonic Anhydrase Inhibitors | Zinc binding in the active site | Coordinates with the zinc ion |

| COX-2 Inhibitors | Blocking the cyclooxygenase active site | Interacts with the side pocket of the enzyme |

| Antiviral Agents | Inhibition of viral proteases | Forms key hydrogen bonds with the enzyme |

Emerging Research Frontiers and Future Directions for 3 Isopropoxybenzene 1 Sulfonyl Chloride

Applications in Advanced Polymer Functionalization and Material Science

The functionalization of polymers is a critical area of material science, aimed at creating materials with highly specialized properties. mdpi.com The sulfonyl chloride moiety is a highly reactive group, making it an excellent candidate for post-polymerization functionalization. Although specific research on 3-Isopropoxybenzene-1-sulfonyl chloride in this domain is still emerging, its potential can be inferred from the well-documented reactivity of arylsulfonyl chlorides.

The primary role of this compound in this context would be as a chemical handle to introduce the 3-isopropoxybenzene sulfonyl group onto a polymer backbone. This can be achieved by reacting it with polymers containing nucleophilic sites, such as hydroxyl or amine groups. This process could imbue the base polymer with new functionalities, including altered hydrophobicity, thermal stability, or optical properties, influenced by the isopropoxy substituent.

Detailed Research Findings:

Surface Modification: Arylsulfonyl chlorides can be used to modify polymer surfaces, creating tailored wetting properties or providing sites for further chemical reactions. The isopropoxy group could introduce a degree of hydrophobicity.

Synthesis of Functional Monomers: this compound can be used to synthesize novel monomers. These monomers, when polymerized, would result in polymers with the sulfonyl moiety incorporated into each repeating unit, leading to materials with uniformly distributed functionality.

Membrane Technology: Functionalized polymers are crucial in the development of advanced separation membranes. The introduction of the 3-isopropoxybenzenesulfonyl group could modify the pore size, surface charge, and chemical affinity of membranes for specific applications in filtration or purification.

Table 1: Potential Applications in Polymer and Material Science

| Application Area | Potential Role of this compound | Desired Outcome |

|---|---|---|

| Specialty Coatings | Covalently bonding to polymer surfaces | Enhanced durability, altered surface energy |

| Biomaterials | Functionalizing biocompatible polymers | Improving biocompatibility, creating reactive surfaces for bioconjugation |

| Advanced Adhesives | Modifying polymer chains to enhance intermolecular forces | Increased adhesive strength and thermal resistance |

Development of Novel Catalytic Methods for Transformations Involving Arylsulfonyl Chlorides

Traditional reactions involving arylsulfonyl chlorides often require stoichiometric reagents and harsh conditions. Modern synthetic chemistry is focused on developing novel catalytic methods that are milder, more efficient, and offer greater selectivity. These advancements are directly applicable to transformations involving this compound.

Recent breakthroughs have centered on transition-metal catalysis, particularly with palladium and copper, as well as metal-free photocatalytic systems. These methods enable a range of transformations that were previously challenging. For example, catalytic cross-coupling reactions can form carbon-sulfur or nitrogen-sulfur bonds under mild conditions, expanding the synthetic utility of arylsulfonyl chlorides.

Detailed Research Findings:

Palladium-Catalyzed Cross-Coupling: Palladium catalysts have been successfully employed for the Suzuki-Miyaura type cross-coupling of arylsulfonyl chlorides with boronic acids. This allows for the synthesis of diaryl sulfones, a class of compounds with significant pharmaceutical interest.

Copper-Catalyzed Reactions: Copper catalysts are effective for the synthesis of thioethers from arylsulfonyl chlorides. google.com These reactions often proceed under mild conditions and tolerate a wide range of functional groups.

Photocatalysis: Visible-light photocatalysis has emerged as a sustainable method for generating sulfonyl radicals from arylsulfonyl chlorides. acs.org This approach enables reactions under very mild conditions, often at room temperature, and avoids the use of stoichiometric metal reagents. acs.org

Table 2: Novel Catalytic Transformations for Arylsulfonyl Chlorides

| Catalytic System | Transformation | Key Advantages |

|---|---|---|

| Palladium(0)/Ligand | Cross-coupling with arylboronic acids | Formation of C-S bonds, synthesis of diaryl sulfones |

| Copper(I)/Ligand | Thioetherification with thiols or boronic acids | Mild reaction conditions, high functional group tolerance |

| Heterogeneous Photocatalyst (e.g., K-PHI) | Sulfonylation of diazonium salts | Sustainable, metal-free, high yields for diverse substrates acs.org |

Theoretical and Computational Studies of this compound Reactivity and Selectivity

Theoretical and computational chemistry provides powerful tools for understanding and predicting the reactivity and selectivity of chemical compounds. For this compound, computational studies can offer deep insights into its electronic structure, reaction mechanisms, and interactions with other molecules.

Methods like Density Functional Theory (DFT) can be used to model the molecule's geometry, orbital energies (HOMO/LUMO), and charge distribution. researchgate.net This information is invaluable for predicting how the molecule will behave in a chemical reaction. For instance, DFT calculations can help elucidate the regioselectivity of its reactions with complex molecules or predict the most favorable pathways for catalytic transformations. researchgate.net Molecular docking studies can also be employed to predict the binding affinity of derivatives of this compound with biological targets, aiding in drug discovery efforts. nih.govnih.gov

Detailed Research Findings:

Reaction Mechanism Elucidation: Computational studies can map the potential energy surface of a reaction involving this compound, identifying transition states and intermediates. This helps in understanding the reaction mechanism and optimizing conditions.

Predicting Spectroscopic Properties: Theoretical calculations can predict spectroscopic data, such as NMR chemical shifts, which can aid in the characterization of new compounds synthesized from this compound. nih.gov

Solvent Effects: Computational models can simulate the effect of different solvents on reaction rates and equilibria, helping to select the optimal reaction medium.

Table 3: Computational Approaches and Their Applications

| Computational Method | Application | Insights Gained |

|---|---|---|

| Density Functional Theory (DFT) | Calculation of electronic structure and reaction pathways | Understanding of reactivity, selectivity, and reaction mechanisms researchgate.net |

| Molecular Docking | Simulating binding to protein active sites | Prediction of biological activity, aid in rational drug design nih.gov |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of chemical bonding and non-covalent interactions | Understanding intermolecular forces and crystal packing |

Principles of Sustainable Synthesis and Process Intensification for Production

The production of specialty chemicals like this compound is increasingly guided by the principles of green chemistry and process intensification. These principles aim to make chemical manufacturing safer, more efficient, and more environmentally friendly. rsc.org

Traditional methods for synthesizing arylsulfonyl chlorides often involve hazardous reagents like chlorosulfonic acid and generate significant waste. rsc.org Modern approaches focus on developing sustainable alternatives. One key area of development is the use of continuous flow reactors. nih.gov Flow chemistry offers superior control over reaction parameters like temperature and mixing, leading to higher yields, improved safety, and easier scalability. mdpi.com

Detailed Research Findings:

Continuous Flow Synthesis: The synthesis of arylsulfonyl chlorides has been successfully demonstrated in continuous flow systems. nih.gov This approach minimizes the volume of hazardous reagents at any given time, reducing the risks associated with exothermic reactions. mdpi.com It also allows for automated process control, ensuring consistent product quality. mdpi.com

Aqueous Process Chemistry: Developing synthetic routes that can be performed in water instead of organic solvents is a key goal of green chemistry. Aqueous processes for the preparation of arylsulfonyl chlorides from diazonium salts have been shown to be effective, with the product often precipitating directly from the reaction mixture in high purity. acs.org

Alternative Chlorinating Agents: Research into replacing hazardous chlorinating agents is ongoing. The use of reagents like N-chlorosuccinimide or systems based on sodium hypochlorite (B82951) offers a safer and more environmentally benign alternative to traditional reagents. rsc.org

Table 4: Comparison of Synthesis Methodologies

| Feature | Traditional Batch Synthesis | Sustainable Flow Synthesis |

|---|---|---|

| Reagents | Often uses excess chlorosulfonic acid | Stoichiometric use of reagents, potential for safer alternatives |

| Safety | Risk of thermal runaway with large volumes | Enhanced safety due to small reactor volumes and better heat control mdpi.com |

| Efficiency | Can have lower yields and generate more byproducts | Higher yields, improved selectivity, and reduced waste mdpi.com |

| Scalability | Scaling up can be challenging and hazardous | More straightforward and safer scalability nih.gov |

Q & A

Basic: What are the optimal synthetic conditions and purification methods for 3-Isopropoxybenzene-1-sulfonyl chloride?

The synthesis typically involves reacting benzene sulfonyl chloride derivatives with isopropanol or isopropyl derivatives under controlled conditions. Key parameters include:

- Solvent choice : Dichloromethane or chloroform are commonly used to facilitate sulfonation .

- Inert atmosphere : Nitrogen or argon is employed to prevent side reactions with moisture .

- Temperature : Reactions often proceed at 0–5°C initially, followed by gradual warming to room temperature to optimize yield .

- Purification : Recrystallization (using solvents like hexane/ethyl acetate) or column chromatography (silica gel, gradient elution) ensures high purity (>95%) .

Basic: What spectroscopic and analytical methods are recommended for structural confirmation?

- NMR : - and -NMR are critical for identifying substituents (e.g., isopropoxy group δ ~4.5–5.0 ppm, sulfonyl chloride δ ~7.5–8.5 ppm aromatic protons) .

- IR : Peaks at ~1360 cm (S=O asymmetric stretch) and 1170 cm (S=O symmetric stretch) confirm the sulfonyl chloride moiety .

- Elemental Analysis : Matches between theoretical and experimental C, H, N, S, and Cl percentages validate purity .

Advanced: How does the electronic nature of the isopropoxy group affect the reactivity of the sulfonyl chloride moiety?

The electron-donating isopropoxy group at the 3-position increases electron density on the aromatic ring, potentially stabilizing the sulfonyl chloride via resonance. This can:

- Slow hydrolysis : Compared to electron-withdrawing substituents, the isopropoxy group reduces electrophilicity at the sulfur center, requiring stronger nucleophiles (e.g., amines) for substitution .

- Influence regioselectivity : In multi-step reactions, the substituent directs electrophilic attacks to specific positions during derivatization .

Advanced: What are the challenges in achieving selective sulfonamide formation, and how can they be addressed?

Challenge : Competing hydrolysis of the sulfonyl chloride group under aqueous or basic conditions reduces yields .

Solutions :

- Anhydrous conditions : Use molecular sieves or dry solvents to minimize water presence during reactions with amines .

- Catalytic additives : Triethylamine or DMAP can accelerate nucleophilic substitution while suppressing hydrolysis .

- Low-temperature protocols : Conduct reactions at −20°C to slow hydrolysis kinetics .

Advanced: How can computational modeling guide the design of derivatives with improved bioactivity?

- DFT calculations : Predict reaction thermodynamics (e.g., sulfonate vs. sulfonamide formation) and optimize transition states for desired pathways .

- Docking studies : Model interactions between sulfonyl chloride derivatives and target proteins (e.g., enzymes in proteomics) to prioritize syntheses .

- QSAR : Correlate substituent effects (e.g., isopropoxy vs. methoxy) with biological activity to refine molecular design .

Advanced: What are the stability profiles of this compound under varying storage conditions?

- Thermal stability : Decomposes above 80°C, releasing SO and HCl. Store at −20°C in sealed, dark vials .

- Hydrolytic sensitivity : Half-life in humid air (25°C, 60% RH) is ~48 hours. Use desiccants (silica gel) for long-term storage .

- Solvent compatibility : Stable in aprotic solvents (e.g., DMF, DCM) but reacts with alcohols or amines at room temperature .

Advanced: How to resolve contradictions in reported reaction yields for sulfonamide derivatives?

Discrepancies often arise from:

- Impurity profiles : Unpurified starting materials (e.g., residual water in solvents) reduce effective yields. Validate purity via HPLC before use .

- Reaction monitoring : Use TLC or in-situ IR to track intermediate formation and adjust reaction times dynamically .

- Scale effects : Pilot small-scale reactions (<1 mmol) to optimize conditions before scaling up, as exothermic side reactions may dominate at larger scales .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.